

One-Pot Synthesis of Nickel Cobalt Telluride Nanostructures: Application Notes and Protocols

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Compound of Interest

Compound Name: Nickel telluride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the one-pot synthesis of nickel cobalt telluride (NiCoTe) nanostructures, their characterization, and potential applications in biomedical research and development. Detailed experimental protocols for their synthesis are also included.

Introduction

Nickel cobalt telluride (NiCoTe) nanostructures are ternary transition metal chalcogenides that have garnered significant interest due to their unique electronic and electrochemical properties. The one-pot synthesis method offers a straightforward and scalable approach to produce these nanomaterials with controlled morphology and composition. This document outlines the synthesis protocols and explores their potential applications in areas relevant to drug development and therapy, such as cancer therapy, bioimaging, and biosensing.

Applications in Biomedical Research

While the primary applications of NiCoTe nanostructures have been explored in energy storage, their constituent elements and related transition metal tellurides have shown promise in several biomedical fields.

- **Cancer Therapy:** Transition metal-based nanomaterials are being investigated for photothermal therapy (PTT), where they convert near-infrared (NIR) light into heat to ablate tumor cells.[1][2] Tellurium-based nanomaterials, in particular, have demonstrated high photothermal conversion efficiency.[3] NiCoTe nanostructures could potentially be engineered for targeted tumor accumulation and subsequent thermal ablation upon NIR irradiation. Furthermore, cobalt and nickel nanoparticles have been studied for their anticancer activities.[4][5]
- **Drug Delivery:** Nanoparticles serve as effective carriers for targeted drug delivery, enhancing bioavailability and reducing systemic toxicity.[4][5] The high surface area of NiCoTe nanostructures could be functionalized with targeting ligands and loaded with therapeutic agents for controlled release at the disease site.
- **Bioimaging:** Metal telluride nanoparticles, such as silver telluride (Ag_2Te), have been investigated as contrast agents for X-ray imaging and computed tomography (CT).[6][7] The high atomic number of tellurium contributes to strong X-ray attenuation, making NiCoTe a potential candidate for developing novel contrast agents.
- **Biosensing:** NiCoTe nanorods have been successfully used for the electrochemical sensing of hydrogen peroxide (H_2O_2) in living cells.[8][9] This application is crucial for studying oxidative stress and related pathological conditions.

Experimental Protocols

Here, we provide detailed protocols for the one-pot synthesis of NiCoTe nanostructures via hydrothermal and solvothermal methods.

One-Pot Hydrothermal Synthesis of NiCoTe Nanorods

This protocol is adapted from the synthesis of NiCoTe nanorods for electrochemical applications.[8][9]

Materials:

- Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)
- Cobalt(II) acetate tetrahydrate ($\text{Co}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)

- Sodium tellurite (Na_2TeO_3)
- Ascorbic acid ($\text{C}_6\text{H}_8\text{O}_6$)
- Cetyltrimethylammonium bromide (CTAB)
- Deionized (DI) water
- Ethanol

Equipment:

- Teflon-lined stainless-steel autoclave
- Magnetic stirrer
- Oven
- Centrifuge

Procedure:

- In a typical synthesis, dissolve stoichiometric amounts of nickel acetate and cobalt acetate in DI water with vigorous stirring.
- In a separate beaker, dissolve sodium tellurite, ascorbic acid (as a reducing agent), and CTAB (as a surfactant) in DI water.
- Add the tellurite solution to the nickel and cobalt solution dropwise under continuous stirring.
- Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 180°C for 24 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation.

- Wash the product with DI water and ethanol several times to remove any unreacted precursors and surfactant.
- Dry the final product in a vacuum oven at 60°C for 12 hours.

One-Pot Solvothermal Synthesis of NiCoTe Nanotubes

This protocol is based on the synthesis of bimetallic nickel cobalt telluride nanotubes.[[10](#)]

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium tellurite (Na_2TeO_3)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Ammonium fluoride (NH_4F)
- Ethylene glycol
- Ethanol

Equipment:

- Teflon-lined stainless-steel autoclave
- Magnetic stirrer
- Oven
- Centrifuge
- Nickel foam (as a substrate)

Procedure:

- Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water.
- Prepare a precursor solution by dissolving nickel nitrate, cobalt nitrate, urea, and ammonium fluoride in ethylene glycol.
- Immerse the cleaned nickel foam into the precursor solution within a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 120°C for 6 hours to grow nickel cobalt precursor nanosheets on the nickel foam.
- After cooling, take out the nickel foam, wash it with DI water and ethanol, and dry it.
- Prepare a tellurization solution by dissolving sodium tellurite in DI water.
- Place the nickel foam with the precursor nanosheets and the tellurization solution into a Teflon-lined autoclave.
- Heat the autoclave at 180°C for 12 hours to convert the nanosheets into NiCoTe nanotubes through an ion-exchange reaction.
- After cooling, wash the product thoroughly with DI water and ethanol and dry it.

Data Presentation

The following tables summarize the key quantitative data reported for one-pot synthesized nickel cobalt telluride nanostructures, primarily in the context of their electrochemical performance for supercapacitors.

Nanostructure	Synthesis Method	Specific Capacity (C/g at A/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycling Stability (% retention after cycles)	Reference
Ni _{0.7} Co _{0.3} Te Nanorods	Hydrothermal	433 at 0.5	43	905	100% after 5000	[1]
Ni _{0.33} Co _{0.67} Te Nanotubes	Solvothermal	131.2 mAh/g at 1	54	918	90% after 5000	[10]

Nanostructure	Application	Sensitivity	Linear Range (μM)	Limit of Detection (μM)	Reference
NiCoTe Nanorods	H ₂ O ₂ Sensing	3464 μA mM ⁻¹ cm ⁻²	0.002–1835	0.02	[8][9]

Cellular Interaction and Potential Signaling Pathway

The interaction of NiCoTe nanostructures with cells is not yet fully elucidated. However, based on studies of nickel and cobalt nanoparticles, a primary mechanism of cytotoxicity is the generation of reactive oxygen species (ROS). [11][12][13] ROS can induce oxidative stress, leading to cellular damage and apoptosis.

A proposed signaling pathway for NiCoTe nanostructure-induced cellular response is presented below. This pathway is hypothetical and based on the known effects of its constituent metals and other transition metal nanoparticles.

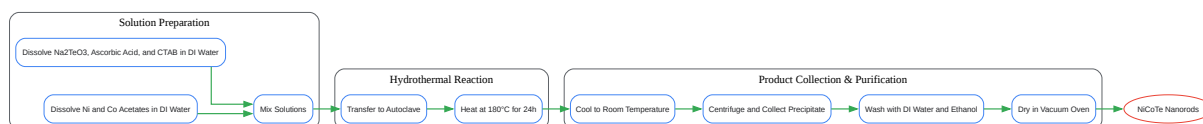
Proposed ROS-Mediated Apoptotic Pathway:

- Cellular Uptake: NiCoTe nanostructures may be internalized by cells through endocytosis. [14]

- **ROS Generation:** Intracellularly, the nanoparticles can induce the production of ROS through Fenton-like reactions involving Ni(II) and Co(II) ions that may be released from the nanostructures.[13]
- **Oxidative Stress:** The overproduction of ROS leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.
- **Mitochondrial Dysfunction:** ROS can damage the mitochondrial membrane, leading to the release of cytochrome c.
- **Apoptosome Formation:** Cytochrome c, in the cytoplasm, binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
- **Caspase Cascade Activation:** The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
- **Apoptosis:** Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in programmed cell death.[12]

Visualizations

Experimental Workflows



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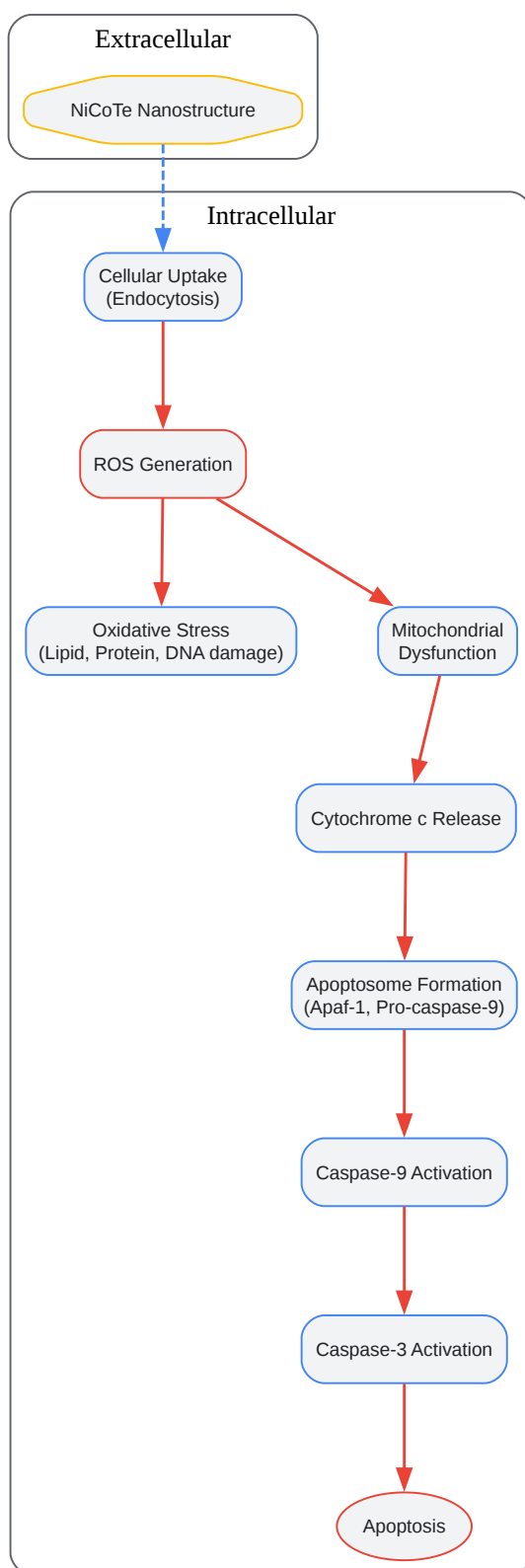
Hydrothermal synthesis workflow.



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Solvothermal synthesis workflow.

Proposed Signaling Pathway



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